N-[4-(acetylamino)phenyl]-2-(propan-2-ylsulfanyl)benzamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-(propan-2-ylsulfanyl)benzamide is a compound with significant interest in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(propan-2-ylsulfanyl)benzamide typically involves the reaction of 4-acetylaminophenylamine with 2-(propan-2-ylsulfanyl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(propan-2-ylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(propan-2-ylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cell growth and apoptosis in various cell lines.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs), which play a role in gene expression and cell cycle regulation.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, it leads to an accumulation of acetylated histones, resulting in altered gene expression and induction of cell cycle arrest and apoptosis. The molecular targets include HDAC1, HDAC2, and HDAC3, which are involved in the regulation of chromatin structure and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another HDAC inhibitor with potent antitumor activity.
4-acetylamino-N-(2’-aminophenyl)benzamide: Known for its anticancer properties and similar mechanism of action.
Uniqueness
N-[4-(acetylamino)phenyl]-2-(propan-2-ylsulfanyl)benzamide is unique due to its specific structural features that enhance its ability to inhibit HDACs selectively. Its isopropylsulfanyl group provides additional interactions with the enzyme, leading to improved potency and selectivity compared to other similar compounds .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-propan-2-ylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)23-17-7-5-4-6-16(17)18(22)20-15-10-8-14(9-11-15)19-13(3)21/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXOAKRUOLOKFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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